molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B2768405
CAS No.: 683780-01-0
M. Wt: 278.33
InChI Key: JWBNVADZSCDZLW-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine (CAS 683780-01-0) is a high-value chemical building block based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry recognized as a bioisostere of quinazolines and natural purine bases found in DNA and RNA . This specific compound features a naphthalen-2-yloxy substitution at the 4-position, a modification designed to enhance interactions with biological targets. The primary research application of this compound and its close analogs is in the development of novel anticancer agents, particularly as potent inhibitors of protein kinases . The thieno[2,3-d]pyrimidine core is a privileged structure in drug discovery, and derivatives have been extensively investigated as inhibitors of key oncogenic targets such as the epidermal growth factor receptor (EGFR) and c-Met kinase . Structure-Activity Relationship (SAR) studies indicate that the nature of the substituent at the 4-position of the thienopyrimidine scaffold is critical for potency and selectivity, with bulky aromatic groups like naphthalene often contributing to strong binding affinity . Researchers value this compound for constructing advanced analogs aimed at overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) and for developing multi-targeted therapies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures, human or veterinary use, or personal application. It must be handled by a technically qualified individual, and all safety data provided in the Material Safety Data Sheet (MSDS/SDS) must be reviewed before use.

Properties

IUPAC Name

4-naphthalen-2-yloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBNVADZSCDZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine exhibits anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival. Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical in cancer progression.

Case Studies

  • In Vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values for A549 lung cancer cells and MCF-7 breast cancer cells at 12.5 µM and 15.0 µM respectively, indicating substantial cytotoxicity against these lines .
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Clinical Relevance : The potential of these compounds as targeted therapies for triple-negative breast cancer has been highlighted, with some derivatives showing inhibitory activity ranging from 43% to 87% against specific cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has demonstrated antimicrobial activity against various bacterial strains. The structural features contribute to its ability to disrupt microbial cell function.

Case Studies

  • Synthesis and Evaluation : Research has indicated that certain derivatives exhibit potent antibacterial effects, particularly against resistant strains of bacteria . The mechanism often involves the inhibition of bacterial enzymes critical for survival.

Anti-Inflammatory Effects

Therapeutic Potential
The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines. This aspect is particularly relevant in the treatment of chronic inflammatory diseases.

Case Studies

  • In Vitro Analysis : Several studies have reported that thieno[2,3-d]pyrimidine derivatives can inhibit the production of inflammatory mediators in vitro, suggesting their potential use in managing inflammatory conditions .

Pharmacological Insights

Calcium Receptor Antagonism
Recent patents indicate that thieno[2,3-d]pyrimidine derivatives can act as calcium receptor antagonists, which may have implications in treating conditions related to calcium homeostasis disturbances .

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as VEGFR-2. By inhibiting VEGFR-2, the compound can prevent the proliferation of cancer cells and induce apoptosis. This is achieved through the modulation of signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with Isomeric Thienopyrimidines

Thieno[2,3-d]pyrimidine (I) differs from thieno[3,2-d]pyrimidine (II) and thieno[3,4-d]pyrimidine (III) in ring fusion positions, impacting electronic properties and bioactivity:

Isomer Antiproliferative Activity (GI₅₀, µM) Key Structural Feature References
I 0.8–2.5 (e.g., compound 7a–d ) 4-position accessible for substitution
II 2.5–10.0 Restricted substitution at 4-position
III Not reported Limited synthetic exploration
  • Thieno[2,3-d]pyrimidine (I): Derivatives with this scaffold show superior antiproliferative activity compared to isomer II, attributed to optimal spatial arrangement for target binding (e.g., PI3Kα, EGFR) .
  • Thieno[3,2-d]pyrimidine (II): Reduced activity in PI3Kα inhibition highlights the critical role of ring fusion geometry in maintaining pharmacophore alignment .

Physicochemical and ADMET Properties

Substituents significantly influence solubility, permeability, and metabolic stability:

Compound Type AlogP98 PSA (Ų) Membrane Permeability References
4-(Naphthalen-2-yloxy) derivative ~4.5* ~60* Moderate (predicted)
Thieno[2,3-d]pyrimidine esters 2.1–3.8 <140 High
Hydroxamic acid derivatives 1.5–2.5 >140 Low

*Predicted values based on structural analogs.

  • Hydroxamic Acid Derivatives : Elevated PSA (>140 Ų) limits cell permeability despite favorable HDAC inhibition .
  • Esters : Lower PSA (<140 Ų) and moderate AlogP balance permeability and solubility .

Key Research Findings

The naphthalenyloxy derivative’s activity remains underexplored but warrants testing against these targets.

Antimicrobial Activity: Phenoxy-substituted analogs show broad-spectrum antimicrobial effects, with MIC values comparable to reference drugs . The naphthalenyloxy group’s bulk may enhance membrane disruption in Gram-positive bacteria.

Structural Insights: Crystal structures of PDE4B inhibitors (e.g., cyclohexane-fused derivatives) reveal hydrogen bonding between the thieno[2,3-d]pyrimidine core and catalytic residues, guiding rational design .

Biological Activity

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Thieno[2,3-d]pyrimidines, including this compound, are known to inhibit specific enzymes and proteins involved in critical biological pathways. The primary targets include:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Inhibition of this enzyme disrupts purine synthesis, leading to reduced cell proliferation in cancer cells .
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : By inhibiting VEGFR-2, these compounds can affect angiogenesis, a crucial process for tumor growth and metastasis .
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines through mechanisms involving apoptosis and necroptosis .

Biological Activity

The biological activity of this compound has been evaluated through various studies that assess its cytotoxic effects on different cancer cell lines. Key findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and ovarian cancer cells. For instance, one study reported an IC50 value of 13.42 μg/mL for MCF-7 cells, indicating potent anti-proliferative activity .
  • Selectivity : The selectivity of the compound towards cancer cells over normal cells suggests a favorable therapeutic index. For example, the cytotoxicity against normal mammary epithelial cells (MCF-10A) was significantly lower compared to that against MCF-7 cells .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of CHO cells expressing folate receptors but shows inactivity towards those lacking these receptors. This specificity highlights its potential as an antifolate agent in targeting tumors with high folate receptor expression .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno[2,3-d]pyrimidines indicate that modifications to the naphthalene moiety can enhance biological activity and selectivity for specific targets. Compounds with certain substituents exhibited improved potency against various cancer cell lines .
  • Combination Therapies : The potential for using this compound in combination with other therapeutic agents has been explored to enhance efficacy and overcome resistance mechanisms in cancer treatment .

Data Table

The following table summarizes key biological activities and IC50 values reported for this compound against various cancer cell lines:

Cancer Cell LineIC50 Value (μg/mL)Mechanism of Action
MCF-713.42Inhibition of GARFTase; apoptosis induction
MDA-MB-23128.89VEGFR-2 inhibition; anti-proliferative
MCF-10A (normal)>367Selective toxicity towards cancer cells

Case Studies

Recent case studies have illustrated the therapeutic potential of thieno[2,3-d]pyrimidines:

  • A study highlighted the effectiveness of a thieno[2,3-d]pyrimidine derivative in reducing tumor size in xenograft models when administered alongside traditional chemotherapy agents. This suggests that such compounds could serve as valuable adjuncts in cancer therapy .
  • Another investigation focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidines, indicating their utility beyond oncology into areas such as autoimmune disorders .

Q & A

Q. What are the critical steps in synthesizing 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:

  • Cyclization : Formation of the thieno[2,3-d]pyrimidine core via acid-catalyzed cyclization of thiophene derivatives.
  • Substitution : Introduction of the naphthalen-2-yloxy group via nucleophilic aromatic substitution (e.g., using naphthol derivatives under basic conditions). Optimization strategies:
  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Catalysts : Employ Pd-based catalysts for coupling steps to improve regioselectivity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying proton environments and carbon connectivity. For example, the naphthalen-2-yloxy group shows distinct aromatic proton signals at δ 7.2–8.5 ppm .
  • IR Spectroscopy : Confirm functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ether linkage) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibitory activity of this compound?

  • Kinase Assay Protocol :

Enzyme selection : Target kinases (e.g., EGFR, VEGFR) based on structural analogs’ activity .

Substrate incubation : Use ATP-conjugated fluorescent substrates in buffer (pH 7.4, 25°C).

Dose-response curves : Test compound concentrations (0.1–100 µM) to calculate IC50 values .

  • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls .
  • Data validation : Repeat assays in triplicate and use statistical models (e.g., nonlinear regression) .

Q. How should structure-activity relationship (SAR) studies be conducted to compare this compound with its analogs?

  • Structural modifications : Synthesize analogs with variations in:
  • Naphthalene substituents : Replace with phenyl or heteroaromatic groups .
  • Thienopyrimidine core : Introduce methyl or halogen groups at positions 5 or 6 .
    • Biological testing : Compare IC50 values in kinase inhibition and cytotoxicity assays (e.g., MTT assay on cancer cell lines) .
    • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities to kinase active sites .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS in rodent models .
  • Tissue distribution studies : Track compound localization via radiolabeling (e.g., 14C) .
  • Model refinement : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Q. What methodologies are recommended for assessing the chemical stability and reactivity of this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Oxidative stress tests : Expose to H2O2 (0.1–1%) and analyze by LC-MS for oxidation byproducts .
  • Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationSolvent screening, catalyst tuning, reaction monitoring
Structural ConfirmationNMR (1H/13C), IR, HPLC
Biological ActivityKinase assays, MTT cytotoxicity, PDX models
Stability AssessmentpH/thermal stability tests, LC-MS degradation analysis

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